molecular formula C18H22ClNO3S B3005006 N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide CAS No. 1795442-93-1

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B3005006
CAS No.: 1795442-93-1
M. Wt: 367.89
InChI Key: IEPCWGXTKFQPFA-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide is a complex organic compound with a unique structure that includes a methanesulfonamide group, a chlorophenyl group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylmethanol with methanesulfonyl chloride in the presence of a base to form the intermediate 3-chlorophenylmethanesulfonate. This intermediate is then reacted with 3-methylphenylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(3-methylphenyl)methanesulfonamide
  • N-(3-{[(3-chloro-2-methylanilino)carbothioyl]amino}-4-methylphenyl)methanesulfonamide

Uniqueness

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3S/c1-14-6-4-7-15(10-14)12-24(21,22)20-13-18(2,23-3)16-8-5-9-17(19)11-16/h4-11,20H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCWGXTKFQPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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